2-Amino-N-(4-methyl-benzyl)-acetamide
Overview
Description
2-Amino-N-(4-methyl-benzyl)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to an acetamide moiety, with a 4-methyl-benzyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-methyl-benzyl)-acetamide can be achieved through several methods. One common approach involves the reaction of 4-methyl-benzylamine with chloroacetyl chloride, followed by the addition of ammonia to form the desired acetamide. The reaction typically occurs under mild conditions, with the use of organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-methyl-benzyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-methyl-benzyl)-acetamide.
Reduction: Formation of 2-amino-N-(4-methyl-benzyl)-ethanol.
Substitution: Formation of various substituted acetamides depending on the substituent introduced.
Scientific Research Applications
2-Amino-N-(4-methyl-benzyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-methyl-benzyl)-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-benzyl-acetamide: Lacks the 4-methyl group, which may affect its reactivity and properties.
2-Amino-N-(4-chloro-benzyl)-acetamide: Contains a chloro substituent instead of a methyl group, leading to different chemical behavior.
2-Amino-N-(4-methoxy-benzyl)-acetamide: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Amino-N-(4-methyl-benzyl)-acetamide is unique due to the presence of the 4-methyl-benzyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
2-amino-N-[(4-methylphenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUUHTYYNJGCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627591 | |
Record name | N-[(4-Methylphenyl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864273-44-9 | |
Record name | N-[(4-Methylphenyl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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